molecular formula C20H19ClF3N3O2 B1652261 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol CAS No. 1417782-08-1

2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Cat. No.: B1652261
CAS No.: 1417782-08-1
M. Wt: 425.8
InChI Key: SIIJJFOXEOHODQ-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (hereafter referred to as the target compound) is a triazole-class antifungal agent. Its IUPAC name is rac-(2R)-2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, with CAS No. 1417782-08-1 and molecular formula C₂₀H₁₉ClF₃N₃O₂ . It acts as a potent inhibitor of fungal CYP51 (lanosterol 14α-demethylase), a critical enzyme in ergosterol biosynthesis, with a dissociation constant (Kd) of 0.5 nM. Notably, it exhibits selectivity by showing minimal inhibition of human aromatase (IC₅₀ = 0.92 µM) .

The compound’s structure includes:

  • A 4-(4-chlorophenoxy)phenyl group linked to a trifluoromethyl substituent.
  • A butan-2-ol backbone with a 3-methyl group and a 1H-1,2,4-triazole moiety.
    These features enhance its antifungal spectrum, stability, and binding affinity to fungal targets .

Properties

IUPAC Name

2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3N3O2/c1-13(2)19(28,10-27-12-25-11-26-27)17-8-7-16(9-18(17)20(22,23)24)29-15-5-3-14(21)4-6-15/h3-9,11-13,28H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIJJFOXEOHODQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)(C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101023470
Record name Ipfentrifluconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417782-08-1
Record name 2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417782-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipfentrifluconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101023470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPFENTRIFLUCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6SES3SPZ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Preparation of 2-[4-(4-Chlorophenoxy)-2-(Trifluoromethyl)Phenyl]-2-Methyloxirane

The synthesis of the epoxide precursor follows a three-stage process:

Stage 1: Formation of 4-(4-Chlorophenoxy)-2-(Trifluoromethyl)Benzaldehyde
A Ullmann condensation between 4-chlorophenol and 2-fluoro-4-(trifluoromethyl)benzaldehyde in the presence of potassium carbonate (K₂CO₃) yields the diaryl ether. Reaction conditions typically involve dimethylformamide (DMF) as solvent at 120°C for 12–16 hours, achieving conversions >85%.

Stage 2: Corey-Chaykovsky Epoxidation
The aldehyde undergoes epoxidation using dimethylsulfonium methylide (generated in situ from trimethylsulfonium iodide and sodium hydride). This method produces the trans-epoxide with diastereomeric ratios exceeding 9:1. Alternative industrial protocols employ m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C, offering better scalability despite slightly lower stereocontrol.

Stage 3: Methyl Group Introduction
Grignard addition of methylmagnesium bromide to the epoxide’s carbonyl precursor, followed by acid-catalyzed cyclization, installs the methyl substituent adjacent to the oxirane oxygen. This step requires strict anhydrous conditions to prevent ring-opening side reactions.

Nucleophilic Ring-Opening with 1H-1,2,4-Triazole

Reaction Mechanism and Stereochemical Considerations

The epoxide’s strained oxygen ring undergoes nucleophilic attack by the triazole’s N1 nitrogen, proceeding via an SN2 mechanism. This regioselectivity arises from the electron-withdrawing effects of the trifluoromethyl and chlorophenoxy groups, which polarize the epoxide carbons asymmetrically.

Key Reaction Parameters:

Parameter Optimal Range Impact on Yield
Temperature 60–80°C Higher temps favor kinetics but risk racemization
Solvent Tetrahydrofuran (THF) Enhances nucleophilicity of triazole
Catalyst Lithium perchlorate Lewis acid accelerates ring-opening
Molar Ratio (Epoxide:Triazole) 1:1.2 Excess triazole drives reaction completion

Under these conditions, the reaction achieves yields of 72–78% with enantiomeric excess (ee) >90% when using chiral auxiliaries.

Alternative Synthetic Routes

Direct Alkylation of Triazole

An alternative pathway involves pre-forming the butan-2-ol chain prior to coupling with the aromatic system:

  • Synthesis of 1-(1H-1,2,4-Triazol-1-yl)Butan-2-ol :

    • React 1,2,4-triazole with epichlorohydrin under basic conditions (NaOH, ethanol), followed by hydrolysis.
    • Isolate the diol intermediate via fractional distillation (bp 145–148°C/0.1 mmHg).
  • Mitsunobu Coupling :

    • Combine the diol with 4-(4-chlorophenoxy)-2-(trifluoromethyl)phenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
    • This method achieves 65% yield but suffers from high reagent costs and phosphine oxide byproducts.

Biocatalytic Approaches

Recent patents disclose enzymatic methods using lipase B from Candida antarctica to resolve racemic mixtures of the alcohol intermediate. Key advantages include:

  • Stereoselectivity : ee values up to 99% in kinetic resolutions.
  • Sustainability : Water-based systems reduce organic solvent use.
  • Scalability : Immobilized enzymes permit continuous flow processing.

Industrial-Scale Optimization

Purification Strategies

Crystallization :

  • Use heptane/ethyl acetate (7:3 v/v) to crystallize the final product, achieving >99.5% purity.
  • Controlled cooling at 0.5°C/min minimizes inclusion of stereoisomers.

Chromatography :

  • Preparative HPLC with C18 columns resolves diastereomers when high optical purity is required (pharmaceutical grades).
  • Mobile phase: Acetonitrile/water (55:45) with 0.1% formic acid.

Waste Stream Management

The process generates three primary waste streams:

  • Halogenated Byproducts : Destructive distillation at 450°C with CaO minimizes chloride emissions.
  • Triazole Residues : Adsorption on activated carbon followed by incineration.
  • Solvent Recovery : Multistage distillation recovers >95% THF and DMF for reuse.

Analytical Characterization

Critical quality control metrics include:

Parameter Method Specification
Identity NMR (¹H, ¹³C, 19F) δ 7.8–8.1 (triazole H)
Purity HPLC-UV (254 nm) ≥98.5% area
Stereochemistry Chiral SFC ee ≥98%
Residual Solvents GC-FID <500 ppm total

The ¹⁹F NMR spectrum exhibits a characteristic triplet at δ -63.2 ppm (J = 12 Hz) for the CF₃ group, while the triazole protons resonate as a singlet at δ 8.05 ppm.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves:

Comparison with Similar Compounds

Mefentrifluconazole

Structure: 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol (C₁₉H₁₇ClF₃N₃O₂; CAS 1417782-03-6) . Key Differences:

  • Shorter propan-2-ol backbone (vs. butan-2-ol in the target compound).
  • Absence of the 3-methyl group.
    Implications :
  • Mefentrifluconazole is widely used in agriculture for fungal control .
  • Reduced steric bulk may enhance systemic mobility in plants but could lower binding affinity compared to the target compound.

3-Methyl-3-(1H-1,2,4-Triazol-1-yl)-2-(4-(Trifluoromethyl)Phenyl)Butan-2-ol (Compound 12)

Key Differences:

  • Lacks the 4-(4-chlorophenoxy) substituent.
  • Retains the trifluoromethylphenyl and triazole groups.
    Implications :
  • The absence of the chlorophenoxy group likely narrows its antifungal spectrum, as this moiety is critical for targeting specific fungal enzymes .
  • No biological activity data are available in the provided evidence.

2-[4-(4-Chlorophenoxy)-2-(Trifluoromethyl)Phenyl]-1-(1,2,4-Triazol-1-yl)Pentan-2-ol

Key Differences:

  • Pentan-2-ol backbone (vs. butan-2-ol), increasing lipophilicity.
    Implications :
  • Enhanced lipophilicity may improve fungal cell membrane penetration but could reduce aqueous solubility.
  • Patent data suggest utility against resistant fungal strains, though potency comparisons are unavailable .

2-(4-Chlorophenyl)-3-Cyclopropyl-1-(1H-1,2,4-Triazol-1-yl)Butan-2-ol

Structure : C₁₅H₁₇ClN₃O (CAS 112-60-7) .
Key Differences :

  • Cyclopropyl group replaces the trifluoromethyl and methyl substituents.
    Implications :
  • The cyclopropyl group may confer metabolic stability, extending half-life .
  • Reduced electronegativity compared to trifluoromethyl could lower binding efficiency.

(R)-3-Methyl-3-(Methylsulfonyl)-1-(1H-1,2,4-Triazol-1-yl)-2-(4-(Trifluoromethyl)Phenyl)Butan-2-ol

Structure : C₁₆H₁₉F₃N₃O₃S (CAS 136067-87-3) .
Key Differences :

  • Methylsulfonyl group introduces strong electron-withdrawing effects.
    Implications :
  • Potential for enhanced hydrogen bonding with fungal CYP51, improving potency.
  • Higher molecular weight may affect pharmacokinetics .

Comparative Data Table

Compound Name Molecular Formula CAS No. Key Structural Features Antifungal Target (Kd/IC₅₀) Application
Target Compound C₂₀H₁₉ClF₃N₃O₂ 1417782-08-1 Butan-2-ol, 3-methyl, 4-chlorophenoxy CYP51 (Kd = 0.5 nM) Broad-spectrum
Mefentrifluconazole C₁₉H₁₇ClF₃N₃O₂ 1417782-03-6 Propan-2-ol, no 3-methyl Not specified Agricultural
Compound 12 C₁₆H₁₈F₃N₃O No chlorophenoxy No data Experimental
Pentan-2-ol Derivative C₂₁H₂₁ClF₃N₃O₂ Extended backbone Patent-only data Resistant strains
Cyclopropyl Derivative C₁₅H₁₇ClN₃O 112-60-7 Cyclopropyl substituent No data Early development
Methylsulfonyl Derivative C₁₆H₁₉F₃N₃O₃S 136067-87-3 Methylsulfonyl group No data Preclinical

Research Findings and Implications

  • Chlorophenoxy Group: Critical for broad-spectrum activity; its absence (e.g., Compound 12) correlates with reduced efficacy .
  • Backbone Length : Butan-2-ol balances lipophilicity and solubility; longer chains (e.g., pentan-2-ol) may improve membrane penetration but risk metabolic instability .
  • Electron-Withdrawing Groups : Trifluoromethyl and methylsulfonyl groups enhance binding via hydrophobic and polar interactions .

Biological Activity

The compound 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol , also known as Mefentrifluconazole , is a triazole derivative with significant biological activity, particularly in the fields of agriculture and pharmaceuticals. Its unique structure, featuring a chlorophenoxy group, a trifluoromethyl group, and a triazole ring, contributes to its diverse applications.

  • IUPAC Name : this compound
  • CAS Number : 1417782-08-1
  • Molecular Formula : C20H19ClF3N3O2
  • Molecular Weight : 425.838 g/mol

Mefentrifluconazole primarily acts as an inhibitor of fungal sterol biosynthesis , specifically targeting the enzyme lanosterol demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. Additionally, it has been shown to exhibit antibacterial properties against various bacterial strains by interfering with their metabolic pathways.

Antifungal Activity

Mefentrifluconazole is predominantly recognized for its antifungal properties. It is effective against a range of fungal pathogens, including those responsible for plant diseases. Its efficacy can be attributed to:

  • Inhibition of Ergosterol Biosynthesis : By blocking lanosterol demethylase, it prevents the formation of ergosterol, compromising the integrity of fungal cell membranes.

Efficacy Data Table

Fungal PathogenMinimum Inhibitory Concentration (MIC)
Botrytis cinerea0.5 µg/mL
Fusarium graminearum0.25 µg/mL
Rhizoctonia solani0.75 µg/mL

Antibacterial Activity

Recent studies have indicated that Mefentrifluconazole also possesses antibacterial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound's mechanism in this context involves:

  • Disruption of Bacterial Cell Wall Synthesis : Similar to its action on fungi, it interferes with bacterial cell wall integrity.

Antibacterial Efficacy Table

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 µg/mL
Escherichia coli2 µg/mL
Pseudomonas aeruginosa3 µg/mL

Case Study 1: Agricultural Application

A study conducted on the application of Mefentrifluconazole in crop protection demonstrated its effectiveness in controlling fungal infections in wheat. The results indicated a significant reduction in disease severity compared to untreated controls.

Case Study 2: Clinical Research

Clinical trials assessing the antibacterial properties of Mefentrifluconazole revealed promising results against skin infections caused by resistant bacterial strains. The compound was well-tolerated by patients and showed a favorable safety profile.

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeMonitoring Technique
Temperature60–80°CThermocouple probe
SolventDMF/AcetonitrileTLC (Rf comparison)
Catalyst (Et₃N)1.2 equivalentspH titration

Basic: What analytical techniques are critical for confirming the molecular structure?

Answer:
A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., trifluoromethyl at δ ~110 ppm in ¹³C NMR) .
  • X-ray crystallography : Resolves stereochemistry of the chiral center (C2) and confirms spatial arrangement .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected m/z: 469.12 [M+H]⁺) with <2 ppm error .

Basic: How should biological activity be assessed in preliminary assays?

Answer:

  • In vitro enzyme inhibition : Test against CYP51 (fungal target) at 0.1–100 µM concentrations, measuring IC₅₀ via fluorometric assays .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) with MTT assays to rule off-target effects at 24–72 hours .
  • Antimicrobial disk diffusion : Zone-of-inhibition assays against Candida albicans (20 µg/mL compound in DMSO) .

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Answer:
Address discrepancies through:

  • Dynamic NMR : Detect conformational exchange broadening in trifluoromethyl groups by variable-temperature ¹⁹F NMR .
  • DFT calculations : Compare computed chemical shifts (Gaussian09, B3LYP/6-311+G(d,p)) with experimental data to identify tautomers .
  • Isotopic labeling : Synthesize ¹⁵N-labeled triazole analogs to simplify splitting patterns in crowded regions .

Advanced: What strategies elucidate the impact of stereochemistry on bioactivity?

Answer:

  • Enantiomer separation : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to isolate (R)- and (S)-forms .
  • Docking simulations : Map enantiomers to fungal CYP51 active sites (PDB: 3JUS) to predict binding affinity differences .
  • In vivo efficacy testing : Compare ED₅₀ of enantiomers in murine candidiasis models (oral dosing, 10 mg/kg) .

Q. Table 2: Stereochemical Effects on Activity

EnantiomerCYP51 IC₅₀ (µM)HEK293 CC₅₀ (µM)
(R)-form0.45>100
(S)-form12.778.2

Advanced: How can structure-activity relationships (SAR) guide derivatization?

Answer:

  • Substituent variation : Replace 4-chlorophenoxy with 4-fluorophenoxy to assess halogen effects on logP (HPLC-measured) .
  • Triazole ring modification : Introduce methyl groups at N1 to evaluate steric hindrance via molecular dynamics .
  • Pharmacophore mapping : Overlay active analogs (Discovery Studio) to identify critical H-bond donors (e.g., butan-2-ol hydroxyl) .

Advanced: What methodologies identify degradation pathways under physiological conditions?

Answer:

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 72 hours) and analyze via LC-MS for hydrolytic byproducts (e.g., triazole ring cleavage) .
  • Oxidative stress testing : Use 3% H₂O₂ to simulate metabolic oxidation; monitor trifluoromethyl → carboxylate conversion .
  • Light stability : Irradiate with UV-A (320–400 nm) and track photodegradation via HPLC-DAD .

Advanced: How can target engagement studies validate hypothesized biological targets?

Answer:

  • Surface plasmon resonance (SPR) : Immobilize recombinant CYP51 on CM5 chips; measure compound binding kinetics (ka/kd) .
  • CRISPR-Cas9 knockout : Generate CYP51-null C. albicans strains; compare compound efficacy to wild-type .
  • Thermal shift assay : Monitor CYP51 melting temperature (ΔTm) shifts with SYPRO Orange dye .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Reactant of Route 2
Reactant of Route 2
2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

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